molecular formula C10H12ClF2NO B6245095 (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-73-6

(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6245095
CAS RN: 1637453-73-6
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as 1R-6-DFM-Inden-1-amine hydrochloride, is a synthetic compound belonging to the indane family of compounds. It has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. Additionally, this compound has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

The exact mechanism of action of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is believed that this compound may act as an antioxidant, which may explain its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, this compound has been shown to possess antioxidant effects, which may explain its anti-inflammatory and anti-tumor effects. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride in lab experiments is that it is a relatively stable compound, which is easily synthesized and can be stored for long periods of time. Additionally, this compound is relatively inexpensive and is readily available. The main limitation of using this compound in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

1. Further research into the exact mechanism of action of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride.
2. Development of new and improved synthesis methods for this compound.
3. Investigation of the potential therapeutic applications of this compound.
4. Exploration of the potential environmental effects of this compound.
5. Investigation of the potential interactions of this compound with other compounds.
6. Exploration of the potential side effects of this compound.
7. Development of new and improved analytical methods for the detection of this compound.
8. Investigation of the potential uses of this compound in the fields of medicinal chemistry, drug discovery, and biochemistry.

Synthesis Methods

The synthesis of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride is typically achieved through a two-step reaction. The first step involves the reaction of difluoromethoxybenzaldehyde with 1-chloro-2-methyl-3-indanone, which results in the formation of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine. The second step involves the reaction of the amine with hydrochloric acid, which yields (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochlorideen-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "difluoromethoxyamine hydrochloride", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium acetate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1H-inden-1-one to 2,3-dihydro-1H-inden-1-ol", "React 2,3-dihydro-1H-inden-1-one with sodium hydride in methanol to form 2,3-dihydro-1H-inden-1-ol", "Step 2: Protection of 2,3-dihydro-1H-inden-1-ol", "React 2,3-dihydro-1H-inden-1-ol with acetic anhydride and sodium acetate in ethyl acetate to form 2,3-dihydro-1H-inden-1-yl acetate", "Step 3: Conversion of 2,3-dihydro-1H-inden-1-yl acetate to (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride", "React 2,3-dihydro-1H-inden-1-yl acetate with difluoromethoxyamine hydrochloride in the presence of sodium hydroxide in water to form (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine", "React (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine with hydrochloric acid to form (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride" ] }

CAS RN

1637453-73-6

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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